molecular formula C10H16N6S B025374 Isocimetidine CAS No. 104057-02-5

Isocimetidine

Cat. No.: B025374
CAS No.: 104057-02-5
M. Wt: 252.34 g/mol
InChI Key: MSVRYDHETRIKBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isocimetidine (chemical name: 5-methyl-1-cyano-2-[[2-(methylamino)ethyl]thio]imidazole) is a structural isomer of cimetidine, a well-known histamine H2-receptor antagonist used to suppress gastric acid secretion. This compound shares the same molecular formula as cimetidine (C10H16N6S) but differs in the arrangement of substituents on the imidazole ring. Initially synthesized and evaluated by Buschauer and Schunack in the late 20th century, this compound was developed to explore the structure-activity relationships (SARs) of H2-antihistaminic compounds .

Pharmacologically, this compound acts as a competitive antagonist at H2 receptors, albeit with lower potency compared to cimetidine. Its primary distinction lies in its altered substituent positioning, which impacts receptor binding affinity and selectivity. Preclinical studies on guinea pig atrial tissue revealed that this compound exhibits reduced H2-antagonistic activity (pA2 = 6.2) compared to cimetidine (pA2 = 6.8), highlighting the critical role of structural configuration in pharmacological efficacy .

Properties

CAS No.

104057-02-5

Molecular Formula

C10H16N6S

Molecular Weight

252.34 g/mol

IUPAC Name

1-cyano-2-methyl-3-[2-[(1-methylimidazol-2-yl)methylsulfanyl]ethyl]guanidine

InChI

InChI=1S/C10H16N6S/c1-12-10(15-8-11)14-4-6-17-7-9-13-3-5-16(9)2/h3,5H,4,6-7H2,1-2H3,(H2,12,14,15)

InChI Key

MSVRYDHETRIKBH-UHFFFAOYSA-N

SMILES

CN=C(NCCSCC1=NC=CN1C)NC#N

Canonical SMILES

CN=C(NCCSCC1=NC=CN1C)NC#N

Other CAS No.

104057-02-5

Synonyms

2-((2-N'-cyano-N''-methylguanidino)ethylmercaptomethyl)-1-methylimidazole
isocimetidine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Pharmacological Comparison with Cimetidine

Cimetidine, the prototypical H2 antagonist, differs from Isocimetidine in the placement of the methyl and cyano groups on the imidazole ring. This isomerism results in distinct pharmacological profiles:

Parameter This compound Cimetidine
Structure 5-methyl-1-cyano substitution 4-methyl-1-cyano substitution
H2 pA2 (guinea pig) 6.2 6.8
H2 Selectivity Lower selectivity vs. H1 receptors High selectivity
pKb Values Not reported pKb1 = 9.96, pKb2 = 5.85

This compound’s reduced H2 activity underscores the importance of substituent positioning for optimal receptor interaction. The 4-methyl configuration in cimetidine allows stronger hydrogen bonding and hydrophobic interactions with H2 receptors, enhancing both potency and selectivity .

4-Pyrimidone Analogs (9a, 9b)

This compound derivatives with a 4-pyrimidone core (compounds 9a and 9b) were synthesized to evaluate alternative heterocyclic scaffolds. These analogs exhibit comparable H2 antagonism (pA2 = 6.3–6.5) to this compound but demonstrate even lower H2 selectivity due to increased affinity for H1 receptors:

Compound Core Structure H2 pA2 H1 Activity Selectivity (H2:H1)
9a 4-pyrimidone 6.5 Moderate 1:0.8
9b 4-pyrimidone 6.3 Moderate 1:0.7

The diminished selectivity of these analogs suggests that the imidazole ring in this compound and cimetidine is superior for H2-specific binding, while pyrimidone derivatives may engage off-target receptors more readily .

Ranitidine and Other H2 Antagonists

Although structurally distinct (ranitidine contains a furan ring instead of imidazole), ranitidine serves as a functional comparator. It exhibits higher H2 potency (pA2 = 7.1) and fewer drug-drug interactions compared to cimetidine and this compound, emphasizing the versatility of non-imidazole scaffolds in H2 antagonist design .

Structural-Activity Relationships (SARs)

Key SAR insights from this compound and analogs include:

Substituent Position : The 4-methyl group in cimetidine optimizes receptor binding, whereas the 5-methyl group in this compound disrupts critical interactions.

Heterocyclic Core : Imidazole-based compounds generally outperform pyrimidones in H2 selectivity due to better geometric compatibility with receptor pockets.

Cyanoguanidine Moiety: Both this compound and cimetidine retain this group, which is essential for antagonistic activity across H2 antagonists .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.